molecular formula C20H20N4O2 B2702122 N-(3-methoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900003-37-4

N-(3-methoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2702122
CAS No.: 900003-37-4
M. Wt: 348.406
InChI Key: HEJOWCXXCXLWAZ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis of compounds related to N-(3-methoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide involves complex reactions yielding a variety of derivatives. For instance, Hassan et al. (2014) focused on synthesizing new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, emphasizing the structural establishment through spectral data and their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Antitubercular Activities

  • Derivatives of pyrrolo[1,2-a]pyrazine have shown promising antimicrobial and antitubercular activities. Bodige et al. (2019) designed and synthesized pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, demonstrating significant anti-TB and antibacterial activities (Bodige et al., 2019).

Catalytic Applications

  • Research on catalytic applications reveals the potential of pyrrolo[1,2-a]pyrazine derivatives in facilitating various chemical reactions. Moosavi‐Zare et al. (2016) explored the catalytic application of a pyridinium salt in synthesizing pyranopyrazole derivatives, highlighting the efficiency and green chemistry aspects of the synthesis process (Moosavi‐Zare et al., 2016).

Anticancer Activities

  • The exploration of anticancer activities is a significant area of interest. The structural modifications of pyrrolo[1,2-a]pyrazine derivatives have been investigated for their potential to inhibit cancer cell growth. For instance, Othman and Hussein (2020) synthesized novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives, testing their antibacterial bioactivity and identifying compounds with promising antimicrobial activity (Othman & Hussein, 2020).

Electrochromic Materials

  • The development of electrochromic materials using pyrrolo[1,2-a]pyrazine derivatives has been investigated for their potential applications in smart windows and displays. Zhao et al. (2014) synthesized novel polymeric materials employing thiophene derivatives as donor units, demonstrating the materials' electrochromic properties and potential applications in near-infrared (NIR) electrochromic devices (Zhao et al., 2014).

Properties

IUPAC Name

N-(3-methoxyphenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-26-17-5-2-4-16(14-17)22-20(25)24-13-12-23-11-3-6-18(23)19(24)15-7-9-21-10-8-15/h2-11,14,19H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJOWCXXCXLWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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